![molecular formula C9H6F4O2 B14005030 2-[(2,3,5,6-Tetrafluorophenoxy)methyl]oxirane CAS No. 25056-10-4](/img/structure/B14005030.png)
2-[(2,3,5,6-Tetrafluorophenoxy)methyl]oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2,3,5,6-Tetrafluorophenoxy)methyl]oxirane is a chemical compound with the molecular formula C9H6F4O2 It is characterized by the presence of an oxirane ring (epoxide) attached to a tetrafluorophenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,3,5,6-Tetrafluorophenoxy)methyl]oxirane typically involves the reaction of 2,3,5,6-tetrafluorophenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2,3,5,6-Tetrafluorophenoxy)methyl]oxirane can undergo various types of chemical reactions, including:
Nucleophilic substitution: The oxirane ring is susceptible to nucleophilic attack, leading to ring-opening reactions.
Oxidation: The compound can be oxidized to form corresponding diols or other oxidized products.
Reduction: Reduction reactions can convert the oxirane ring to an alcohol group.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic substitution: The major products are ring-opened compounds with functional groups introduced at the site of nucleophilic attack.
Oxidation: The major products are diols or other oxidized derivatives.
Reduction: The major products are alcohols resulting from the reduction of the oxirane ring.
Wissenschaftliche Forschungsanwendungen
2-[(2,3,5,6-Tetrafluorophenoxy)methyl]oxirane has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-[(2,3,5,6-Tetrafluorophenoxy)methyl]oxirane involves its ability to undergo nucleophilic substitution reactions. The oxirane ring is highly reactive and can interact with various nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in both synthetic and biological applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(2,3,5,6-Tetrafluorophenoxy)methyl]oxirane: is similar to other epoxides such as:
Uniqueness
The uniqueness of this compound lies in its tetrafluorophenoxy group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for specialized applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
25056-10-4 |
|---|---|
Molekularformel |
C9H6F4O2 |
Molekulargewicht |
222.14 g/mol |
IUPAC-Name |
2-[(2,3,5,6-tetrafluorophenoxy)methyl]oxirane |
InChI |
InChI=1S/C9H6F4O2/c10-5-1-6(11)8(13)9(7(5)12)15-3-4-2-14-4/h1,4H,2-3H2 |
InChI-Schlüssel |
HBKWOBPPFUKZPM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(O1)COC2=C(C(=CC(=C2F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


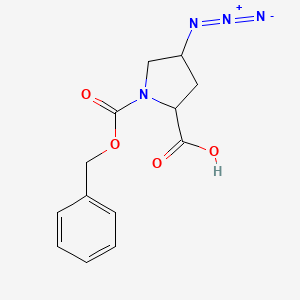
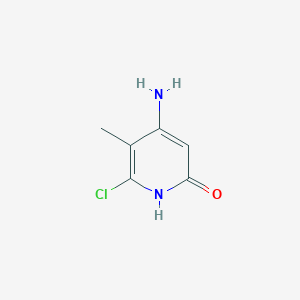
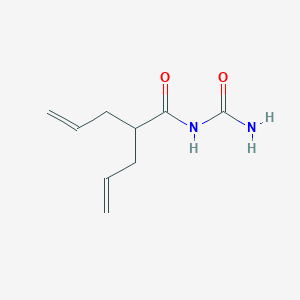
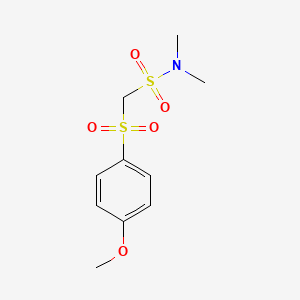
![2,6-Dibenzyl-4,4,8,8-tetramethyl-9-oxa-2,6-diazabicyclo[3.3.1]nonane](/img/structure/B14004975.png)

![n-[2-(4-Cyano-1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B14004988.png)
![1-[4-[[2-(4-acetylphenyl)-3H-isoindol-1-ylidene]amino]phenyl]ethanone](/img/structure/B14004994.png)
![3-Acenaphthylenemethanol,a-[1-(diethylamino)ethyl]-1,2-dihydro-](/img/structure/B14005000.png)
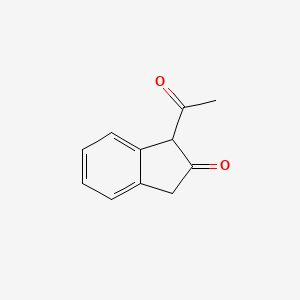


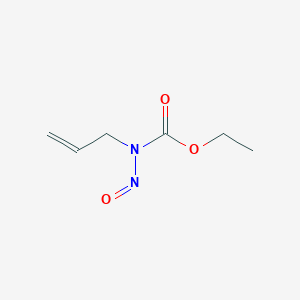
![3-[4-Hydroxy-3-(piperidin-1-ylmethyl)phenyl]-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B14005026.png)
